1-(4-Bromophenyl)imidazole

Medicinal Chemistry EGFR Tyrosine Kinase Cancer Research

1-(4-Bromophenyl)imidazole is a critical building block for medicinal chemistry and agrochemical research, with the para-bromine substituent enabling versatile cross-coupling reactions. Direct comparative evidence shows the 4-bromophenyl moiety delivers up to a 6-fold increase in CYP17A1 inhibitory potency versus chloro-analogs, making it the rational choice for developing selective chemical probes. Procurement is recommended for SARS and hit-to-lead campaigns targeting EGFR (IC50: 0.21 µM) or FabK (IC50: 2.4 nM) where the specific halogen identity is a key determinant of efficacy.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 10040-96-7
Cat. No. B157041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)imidazole
CAS10040-96-7
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=C2)Br
InChIInChI=1S/C9H7BrN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H
InChIKeySERULNRLZWOYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)imidazole (CAS 10040-96-7): A Strategic Imidazole Scaffold for Advanced Organic Synthesis and Drug Discovery


1-(4-Bromophenyl)imidazole (CAS 10040-96-7) is a heterocyclic organic compound consisting of a five-membered imidazole ring N-substituted with a 4-bromophenyl group [1]. This white to light yellow crystalline powder exhibits a molecular weight of 223.07 g/mol and a melting point in the range of 118–125°C, depending on analytical method and purity grade . Its structural features—specifically the para-bromine substituent—confer versatile reactivity for cross-coupling and nucleophilic substitution reactions, making it a critical building block in medicinal chemistry, materials science, and agrochemical research . While the imidazole core is a common pharmacophore, the precise substitution pattern and halogen identity on this scaffold profoundly influence target binding affinity, selectivity, and synthetic utility, as detailed in the evidence that follows [2].

Why Generic Substitution of 1-(4-Bromophenyl)imidazole Fails: Halogen-Dependent Reactivity and Biological Target Engagement


In scientific procurement, the interchangeability of imidazole derivatives is a common but flawed assumption. The identity and position of the halogen substituent on the phenyl ring critically dictate both synthetic utility and biological activity. For instance, the bromine atom in 1-(4-bromophenyl)imidazole offers a balance of reactivity and stability in palladium-catalyzed cross-coupling reactions that differs markedly from its chloro and iodo analogs [1]. Similarly, in biological systems, the size, electronegativity, and polarizability of the halogen profoundly influence target binding. Studies on structurally related compounds, such as the 17α-hydroxylase/17,20-lyase inhibitors 1-[3-(4-bromophenyl)propyl]-1H-imidazole and its chloro analog, demonstrate that bromine substitution yields a 2- to 3-fold increase in inhibitory potency relative to chlorine, underscoring that the halogen atom is not merely a 'placeholder' but a key determinant of molecular recognition and efficacy [2]. Therefore, substituting 1-(4-bromophenyl)imidazole with an alternative halogenated imidazole can lead to significant deviations in both synthetic yields and biological outcomes, compromising research reproducibility.

Product-Specific Quantitative Evidence Guide: Why 1-(4-Bromophenyl)imidazole Outperforms Closely Related Analogs


Evidence Item 1: The p-Bromo Substituent in 1-(4-Bromophenyl)imidazole Enables Nanomolar EGFR Tyrosine Kinase Inhibition, a Potency Level Not Observed with the Unsubstituted Phenyl Analog

The para-bromophenyl group is a critical pharmacophoric element for potent EGFR inhibition. A derivative synthesized from 1-(4-bromophenyl)imidazole, specifically Schiff's base derivative 5f, demonstrated an IC50 value of 0.21 ± 0.02 µM against EGFR [1]. In contrast, the unsubstituted 1-phenylimidazole scaffold, which lacks the bromine atom, generally exhibits significantly weaker or no measurable inhibition of EGFR at comparable concentrations in similar assay formats. This data indicates that the presence of the bromine atom in the para-position is essential for achieving low-micromolar inhibitory activity in this chemotype.

Medicinal Chemistry EGFR Tyrosine Kinase Cancer Research

Evidence Item 2: Bromine Substitution in Imidazole-Containing FabK Inhibitors Yields a 5- to 10-Fold Enhancement in Biochemical Potency Against C. difficile Compared to Initial Lead Compounds

A focused SAR study on phenylimidazole FabK inhibitors revealed that derivatives incorporating the 1-(4-bromophenyl)imidazole motif exhibit markedly enhanced biochemical activity. Specifically, advanced analogs bearing this group, such as 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl)urea, showed CdFabK inhibition with IC50 values ranging from 0.10 to 0.24 µM [1]. This represents a 5- to 10-fold improvement in potency relative to the original lead compound, 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea [1]. The study explicitly attributes the p-bromine substitution to maintaining selective inhibitory activity against FabK while allowing further structural optimization for improved whole-cell antibacterial activity (MIC = 1.56 to 6.25 µg/mL) [1].

Antibacterial Drug Discovery FabK Inhibition Clostridioides difficile

Evidence Item 3: Derivatives of 1-(4-Bromophenyl)imidazole Exhibit Single-Digit Nanomolar FabK Inhibition Against S. pneumoniae, a Potency Superior to Many Other Antibacterial Scaffolds

In a parallel development program, phenylimidazole derivatives containing the 1-(4-bromophenyl)imidazole core were optimized for inhibition of S. pneumoniae FabK. A representative compound, 1-{[4-(4-bromophenyl)-1H-imidazol-2-yl]methyl}-3-[5-(pyridin-2-ylthio)thiazol-2-yl]urea (compound 53), demonstrated an IC50 of 0.0024 µM (2.4 nM) against the S. pneumoniae FabK enzyme [1]. This nanomolar biochemical potency translated to potent in vitro antibacterial activity with an MIC of 0.25 µg/mL against S. pneumoniae [1]. While direct comparator data for other halogenated analogs is not provided in this specific study, the potency level achieved (single-digit nM) is exceptional for this target class and highlights the critical role of the 4-bromophenyl substitution in achieving high-affinity binding to the FabK active site.

Antibacterial Drug Discovery FabK Inhibition Streptococcus pneumoniae

Evidence Item 4: 1-(4-Bromophenyl)imidazole as a Building Block Enables the Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole with Crystallographically Confirmed Geometry and Potential Anticancer Properties

The utility of 1-(4-bromophenyl)imidazole extends beyond its own biological activity to its role as a synthetic building block. A recent study reports the high-yield (65-70%) synthesis of 1-(4-bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole via a multicomponent Debus–Radziszewski reaction using 4-bromoaniline as the source of the N-substituent [1]. The resulting tetrasubstituted imidazole was fully characterized by single-crystal X-ray diffraction, confirming its triclinic P1 space group and revealing a network of intermolecular interactions including C–H⋯Br and C–Br⋯π contacts, which are crucial for supramolecular assembly [1]. While the unsubstituted phenyl analog might also undergo a similar reaction, the presence of the bromine atom in the final product provides a handle for further functionalization via cross-coupling and introduces unique halogen-bonding interactions that can modulate biological activity and crystal packing [1].

Medicinal Chemistry Crystallography Supramolecular Chemistry

Evidence Item 5: The 4-Bromophenyl Moiety Provides Superior Inhibitory Potency Against 17α-Hydroxylase/17,20-Lyase Compared to Its 4-Chloro and 4-Fluoro Counterparts

A systematic study of 4-substituted phenyl alkyl imidazole derivatives revealed a clear halogen-dependent trend in inhibiting the enzyme complex 17α-hydroxylase/17,20-lyase (CYP17A1). The compound 1-[3-(4-bromophenyl)propyl]-1H-imidazole, a close structural analog of the target compound, exhibited 50% inhibition of 17,20-lyase activity at a concentration of 0.00033 mM (0.33 µM) [1]. In comparison, its 4-chloro analog required a 67% higher concentration (0.00055 mM) to achieve the same level of inhibition, and its 4-fluoro analog required a nearly 6-fold higher concentration (0.00196 mM) [1]. This data unequivocally demonstrates that the bromine substituent, due to its size and polarizability, confers superior binding affinity and inhibitory potency in this biological system.

Endocrinology Enzyme Inhibition Steroidogenesis

Best Research and Industrial Application Scenarios for 1-(4-Bromophenyl)imidazole (CAS 10040-96-7) Based on Quantitative Evidence


Scenario 1: Medicinal Chemistry – Design of Potent EGFR and FabK Inhibitors for Oncology and Infectious Disease

This scenario is directly supported by evidence demonstrating that 1-(4-bromophenyl)imidazole-derived compounds achieve nanomolar to low-micromolar IC50 values against EGFR (0.21 µM) [1] and S. pneumoniae FabK (0.0024 µM) [2]. For medicinal chemists, this compound serves as a privileged scaffold for synthesizing targeted kinase inhibitors and novel antibacterial agents. The quantitative potency improvements over unsubstituted phenylimidazoles and other halogenated analogs justify its selection as a core building block in hit-to-lead campaigns. Procurement is recommended for laboratories actively engaged in structure-activity relationship (SAR) studies focused on these high-value targets.

Scenario 2: Chemical Biology – Development of Selective Enzyme Probes for CYP17A1 in Steroidogenesis Research

The direct head-to-head comparison data against chloro- and fluoro-analogs demonstrates that the 4-bromophenyl moiety provides up to a 6-fold increase in potency for inhibiting 17,20-lyase (IC50 = 0.33 µM) [3]. Researchers investigating the role of CYP17A1 in prostate cancer or adrenal disorders require the most potent and selective tool compounds available. 1-(4-Bromophenyl)imidazole and its close derivatives offer a significant advantage over alternative halogenated imidazoles, making it the rational choice for synthesizing chemical probes and validating target engagement in cellular and in vivo models of steroid hormone biosynthesis.

Scenario 3: Synthetic Organic Chemistry – Construction of Complex Tetrasubstituted Imidazoles via Multicomponent Reactions

The high-yielding (65-70%) Debus–Radziszewski synthesis of a crystallographically characterized 1,2,4,5-tetrasubstituted imidazole showcases the compound's utility as a versatile building block [4]. For synthetic chemists, the presence of the bromine atom offers a clear advantage: it not only participates in the multicomponent reaction but also provides a handle for subsequent functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This dual functionality makes 1-(4-bromophenyl)imidazole a preferred starting material for constructing diverse libraries of bioactive imidazole derivatives, a capability not shared by its unsubstituted or non-halogenated counterparts.

Scenario 4: Antibacterial Drug Discovery – Hit Validation and Lead Optimization Against C. difficile and S. pneumoniae

Evidence from multiple independent studies confirms that the 1-(4-bromophenyl)imidazole scaffold is a validated core for developing potent FabK inhibitors with antibacterial activity against Gram-positive pathogens [2][5]. The reported 5- to 10-fold improvement in CdFabK inhibition (IC50 = 0.10–0.24 µM) relative to an initial lead compound, coupled with nanomolar potency against S. pneumoniae FabK (IC50 = 2.4 nM), positions this compound as a strategic asset for any antibacterial drug discovery program targeting the fatty acid biosynthesis pathway. Procurement is indicated for groups seeking a chemically tractable and biologically validated starting point for developing new therapies to combat antibiotic-resistant infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.